molecular formula C38H74O4 B13740633 Ditridecyl dodecanedioate CAS No. 27742-10-5

Ditridecyl dodecanedioate

Cat. No.: B13740633
CAS No.: 27742-10-5
M. Wt: 595.0 g/mol
InChI Key: XEEGJDISKZUVQO-UHFFFAOYSA-N
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Description

Ditridecyl dodecanedioate is an organic compound with the molecular formula C38H74O4. It is a diester derived from dodecanedioic acid and tridecyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditridecyl dodecanedioate can be synthesized through esterification reactions. One common method involves the reaction of dodecanedioic acid with tridecyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

Dodecanedioic acid+2Tridecyl alcoholDitridecyl dodecanedioate+2Water\text{Dodecanedioic acid} + 2 \text{Tridecyl alcohol} \rightarrow \text{this compound} + 2 \text{Water} Dodecanedioic acid+2Tridecyl alcohol→Ditridecyl dodecanedioate+2Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The water produced during the reaction is continuously removed to drive the reaction to completion. This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ditridecyl dodecanedioate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanedioic acid and tridecyl alcohol.

    Oxidation: Under strong oxidative conditions, the ester bonds in this compound can be cleaved, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Dodecanedioic acid and tridecyl alcohol.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Ditridecyl dodecanedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of polymers and other complex organic molecules.

    Biology: Studied for its potential use in biodegradable materials and as a component in drug delivery systems.

    Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.

    Industry: Utilized in the production of lubricants, coatings, and adhesives due to its stability and desirable physical properties.

Mechanism of Action

The mechanism of action of ditridecyl dodecanedioate primarily involves its interaction with other molecules through ester bonds. These interactions can influence the physical and chemical properties of the materials in which it is used. For example, in polymer synthesis, this compound can act as a plasticizer, enhancing the flexibility and durability of the polymer.

Comparison with Similar Compounds

Similar Compounds

    Dodecanedioic acid: A dicarboxylic acid used in the synthesis of various esters, including ditridecyl dodecanedioate.

    Tridecyl alcohol: An alcohol used in the esterification process to produce this compound.

Uniqueness

This compound is unique due to its specific combination of dodecanedioic acid and tridecyl alcohol, which imparts distinct physical and chemical properties. Its long alkyl chains provide hydrophobic characteristics, making it suitable for applications requiring water resistance and stability.

Properties

CAS No.

27742-10-5

Molecular Formula

C38H74O4

Molecular Weight

595.0 g/mol

IUPAC Name

ditridecyl dodecanedioate

InChI

InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-19-23-27-31-35-41-37(39)33-29-25-21-17-18-22-26-30-34-38(40)42-36-32-28-24-20-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

XEEGJDISKZUVQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCC

Origin of Product

United States

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